molecular formula C7H4BrF3MgO B1443679 3-(Trifluoromethoxy)phenylmagnesium bromide CAS No. 552332-04-4

3-(Trifluoromethoxy)phenylmagnesium bromide

Cat. No.: B1443679
CAS No.: 552332-04-4
M. Wt: 265.31 g/mol
InChI Key: DQISXHNMIPMNHU-UHFFFAOYSA-M
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Description

. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them invaluable tools in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)phenylmagnesium bromide typically involves the reaction of 3-(trifluoromethoxy)benzene with magnesium in the presence of anhydrous ether. The reaction is highly sensitive to moisture and requires strict anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with enhanced safety and efficiency measures. Large reactors equipped with inert gas atmospheres and rigorous moisture control systems are employed to ensure the purity and yield of the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)phenylmagnesium bromide undergoes several types of reactions, including:

  • Oxidation: The Grignard reagent can be oxidized to form the corresponding alcohol.

  • Reduction: Reduction reactions are less common but can occur under specific conditions.

  • Substitution: The Grignard reagent can react with various electrophiles to form substituted products.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of molecular oxygen or other mild oxidizing agents.

  • Reduction: Requires specific reducing agents and controlled conditions.

  • Substitution: Electrophiles such as aldehydes, ketones, and esters are commonly used.

Major Products Formed:

  • Alcohols: Resulting from the oxidation of the Grignard reagent.

  • Substituted Compounds: Formed through substitution reactions with various electrophiles.

Scientific Research Applications

3-(Trifluoromethoxy)phenylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

  • Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

  • Biology: Employed in the modification of biomolecules and the study of biological processes.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of materials with specific properties and functionalities.

Comparison with Similar Compounds

3-(Trifluoromethoxy)phenylmagnesium bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to other Grignard reagents. Similar compounds include:

  • 3-(Trifluoromethoxy)benzyl bromide

  • 4-(Trifluoromethoxy)phenylmagnesium bromide

  • 3-(Trifluoromethyl)phenylmagnesium bromide

These compounds share structural similarities but differ in their reactivity and applications due to variations in their substituents.

Properties

IUPAC Name

magnesium;trifluoromethoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQISXHNMIPMNHU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3MgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552332-04-4
Record name 552332-04-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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